

# LEO 39652 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LEO 39652	
Cat. No.:	B10824691	Get Quote

# **Application Notes and Protocols for LEO 39652 Stability**

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the stability profile of **LEO 39652** under various experimental conditions and to offer detailed protocols for its stability assessment. This document is intended to guide the user in designing and executing robust stability studies.

### Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1] Understanding the stability of **LEO 39652** under various environmental conditions is essential for the development of a safe, effective, and stable drug product.[2] This document outlines the stability profile of **LEO 39652** under conditions of hydrolysis, oxidation, photolysis, and thermal stress. It also provides detailed protocols for conducting forced degradation studies and for the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and to establish the degradation pathways.[3] This information is crucial for developing and validating a stability-indicating analytical method, which is a method that can accurately measure the active ingredient in the presence of its degradation products,



excipients, and other potential impurities.[4][5] The protocols and data presented herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

## Stability Profile of LEO 39652

The stability of **LEO 39652** was evaluated under various stress conditions. The following tables summarize the quantitative data obtained from these studies.

### **Forced Degradation Studies Summary**

Forced degradation studies were conducted to assess the intrinsic stability of **LEO 39652**. The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition	Reagent/Co ndition	Duration	Temperatur e	% Degradatio n of LEO 39652	Major Degradants Formed
Acid Hydrolysis	0.1 M HCI	24 hours	80°C	15.2%	DP-H1, DP- H2
Base Hydrolysis	0.1 M NaOH	4 hours	60°C	18.5%	DP-B1, DP- B2
Oxidation	3% H <sub>2</sub> O <sub>2</sub>	12 hours	25°C	12.8%	DP-O1
Thermal	Solid State	48 hours	105°C	8.5%	DP-T1
Photolytic	Solid State (ICH Q1B)	1.2 million lux hours & 200 watt hours/m²	25°C	5.3%	DP-P1

DP = Degradation Product

### **Long-Term and Accelerated Stability Data**

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance.



Storage Condition	Time Point	LEO 39652 Assay (%)	Total Impurities (%)
Long-Term (25°C ± 2°C / 60% RH ± 5% RH)	0 months	99.8%	0.2%
3 months	99.7%	0.3%	
6 months	99.5%	0.5%	_
12 months	99.2%	0.8%	
Accelerated (40°C ± 2°C / 75% RH ± 5% RH)	0 months	99.8%	0.2%
3 months	98.5%	1.5%	
6 months	97.2%	2.8%	-

# **Experimental Protocols**Protocol for Forced Degradation Study

This protocol describes the procedures for subjecting **LEO 39652** to various stress conditions to induce degradation.

#### 3.1.1 Materials and Reagents

- LEO 39652 Drug Substance
- Hydrochloric Acid (HCl), 0.1 M
- Sodium Hydroxide (NaOH), 0.1 M
- Hydrogen Peroxide (H2O2), 3%
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)



- pH meter
- Thermostatic oven
- Photostability chamber

#### 3.1.2 Procedure

- Preparation of Stock Solution: Prepare a stock solution of LEO 39652 in acetonitrile at a concentration of 1 mg/mL.
- Acid Hydrolysis:
  - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
  - Incubate the solution at 80°C for 24 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
  - Dilute with mobile phase to the target concentration for HPLC analysis.
- · Base Hydrolysis:
  - To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
  - Incubate the solution at 60°C for 4 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
  - Dilute with mobile phase to the target concentration for HPLC analysis.
- Oxidative Degradation:
  - To 1 mL of the stock solution, add 1 mL of 3% H<sub>2</sub>O<sub>2</sub>.
  - Store the solution at room temperature (25°C) for 12 hours, protected from light.
  - Dilute with mobile phase to the target concentration for HPLC analysis.



- Thermal Degradation:
  - Place a thin layer of LEO 39652 solid in a petri dish.
  - Heat in a thermostatic oven at 105°C for 48 hours.
  - After exposure, allow the sample to cool and dissolve in the mobile phase to the target concentration for HPLC analysis.
- Photolytic Degradation:
  - Place a thin layer of LEO 39652 solid in a chemically inert transparent container.
  - Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
  - A control sample should be wrapped in aluminum foil to protect it from light.
  - After exposure, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.

## **Protocol for Stability-Indicating HPLC Method**

This protocol outlines the HPLC method used for the analysis of **LEO 39652** and its degradation products. Most procedures for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection.

#### 3.2.1 Chromatographic Conditions

- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:



Time (min)	%A	%В
0	95	5
20	5	95
25	5	95
26	95	5

#### | 30 | 95 | 5 |

Flow Rate: 1.0 mL/min

• Injection Volume: 10 μL

Column Temperature: 30°C

• Detection Wavelength: 254 nm

#### 3.2.2 System Suitability

Tailing Factor: ≤ 2.0 for the LEO 39652 peak

Theoretical Plates: ≥ 2000 for the LEO 39652 peak

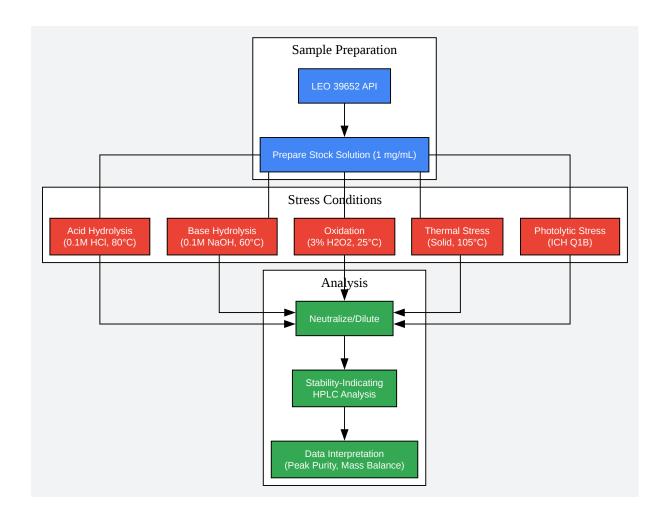
Resolution: ≥ 2.0 between LEO 39652 and the closest eluting peak

#### 3.2.3 Data Analysis

- Calculate the percentage of degradation using the following formula: % Degradation =
   [(Initial Area Stressed Area) / Initial Area] \* 100
- Calculate the percentage of each impurity using the area normalization method.

# Visualizations Signaling Pathways and Workflows

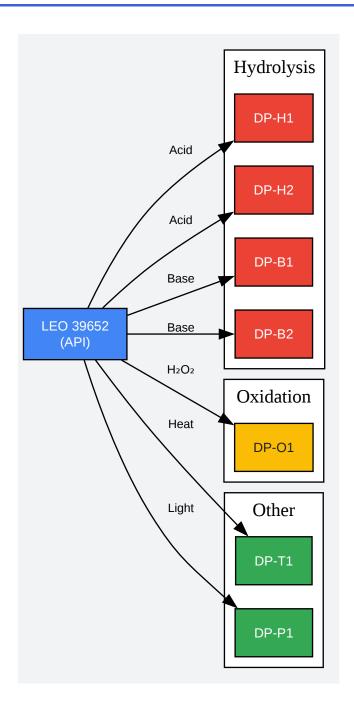




Click to download full resolution via product page

Caption: Workflow for the forced degradation study of **LEO 39652**.





Click to download full resolution via product page

Caption: Potential degradation pathways of LEO 39652.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- To cite this document: BenchChem. [LEO 39652 stability in different experimental conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824691#leo-39652-stability-in-differentexperimental-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





